Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a fluorine atom at the 6th position and an ethyl ester group at the 2nd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . The resulting tricyclic indole can be further modified to introduce the fluorine atom and the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by specific functional group modifications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, oxo derivatives, and dihydro derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl indole-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-fluoroindole-2-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.
1H-indole-3-carbaldehyde: A different substitution pattern on the indole ring leads to varied applications and activities.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting properties.
Biological Activity
Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by data tables and relevant case studies.
- Molecular Formula : C12H12FNO2
- Molecular Weight : 209.22 g/mol
- LogP : 2.4 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 3 .
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the denaturation of proteins, which is a key indicator of anti-inflammatory potential.
Concentration (μg/mL) | % Inhibition |
---|---|
100 | 40% |
200 | 45% |
400 | 50% |
800 | 55% |
At a concentration of 100 μg/mL, the compound achieved a 40% inhibition rate compared to standard anti-inflammatory agents like diclofenac sodium, which showed approximately 41% inhibition under similar conditions .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values against common pathogens were determined as follows:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Mycobacterium tuberculosis | 10 |
The compound demonstrated effective antimicrobial activity, particularly against Staphylococcus aureus, with an MIC of 8 μg/mL, indicating strong potential for therapeutic applications in treating infections .
3. Cytotoxic Effects
The cytotoxicity of this compound was assessed using various cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (μM) |
---|---|
U-2 OS (osteosarcoma) | 5 |
MCF-7 (breast cancer) | 10 |
HeLa (cervical cancer) | 15 |
In these assays, the compound exhibited significant cytotoxic effects with an IC50 value of 5 μM against U-2 OS cells, suggesting its potential as an anticancer agent .
Case Study: Anti-Tubercular Activity
A specific study focused on the anti-tubercular activity of this compound. The compound was tested against the Mycobacterium tuberculosis H37Rv strain and showed promising results with MIC values ranging from 1 to 10 μg/mL. This positions it as a candidate for further development in tuberculosis treatment protocols .
Case Study: In Vivo Studies
In vivo studies involving animal models have also been conducted to evaluate the safety and efficacy of this compound. These studies indicated that the compound did not exhibit significant toxicity at therapeutic doses and demonstrated a favorable pharmacokinetic profile, making it suitable for further clinical investigation .
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-4,6,10,13H,2,5H2,1H3 |
InChI Key |
GETARENJHPIELR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=C(C=C2)F |
Origin of Product |
United States |
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